![molecular formula C11H17N3O4S B1371055 2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid CAS No. 1153288-92-6](/img/structure/B1371055.png)
2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid” has a CAS Number of 1153288-92-6 . It is also known by its IUPAC name, (4-{[cyclopropyl(propyl)amino]sulfonyl}-1H-pyrazol-1-yl)acetic acid . The molecular weight of this compound is 287.34 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17N3O4S/c1-2-5-14(9-3-4-9)19(17,18)10-6-12-13(7-10)8-11(15)16/h6-7,9H,2-5,8H2,1H3,(H,15,16) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid is utilized in the synthesis of various heterocyclic compounds. For instance, the reaction of related compounds with different reagents results in the production of a range of interesting bicyclic heterocycles, demonstrating its versatility in organic synthesis (Smyth et al., 2007).
Structural Analysis and Crystallography
The compound plays a role in structural analysis and crystallography. Studies have shown that correct identification of the regioisomer formed in reactions involving similar compounds is not trivial, and X-ray analysis is essential for unambiguous structure determination (Kumarasinghe et al., 2009).
Biological Activity Exploration
This compound is also significant in exploring biological activities. For example, related pyrazole compounds have been tested for analgesic, anti-inflammatory, and antimicrobial activities, indicating the potential of such compounds in pharmaceutical research (Gein et al., 2019).
Antimicrobial Studies
The antimicrobial properties of similar compounds are a focus of research. Studies on pyrazole derivatives have revealed moderate potent antimicrobial activity against various bacteria and fungi, highlighting the compound's potential in developing new antimicrobials (Sharshira & Hamada, 2012).
Application in Carbonic Anhydrase Inhibition
Research on metal complexes of pyrazole-based sulfonamide, similar to this compound, has shown effectiveness in inhibiting human carbonic anhydrase isozymes, with potential therapeutic implications (Büyükkıdan et al., 2017).
Chemical Transformations and Reactions
The compound is used in various chemical transformations, such as acylation reactions with amines and pyrazole, demonstrating its utility in synthetic chemistry (Arutjunyan et al., 2013).
Propiedades
IUPAC Name |
2-[4-[cyclopropyl(propyl)sulfamoyl]pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-2-5-14(9-3-4-9)19(17,18)10-6-12-13(7-10)8-11(15)16/h6-7,9H,2-5,8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADUTNPFJCAYJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CC1)S(=O)(=O)C2=CN(N=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
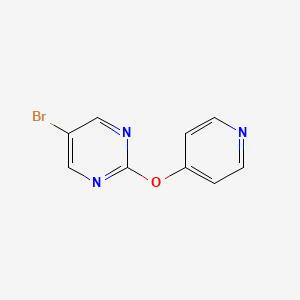
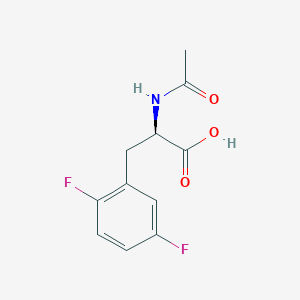

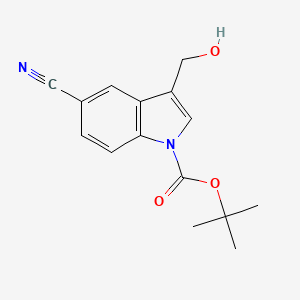
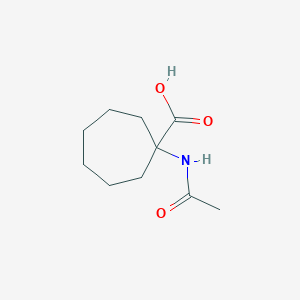
![4-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1370980.png)
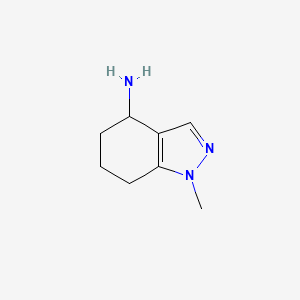
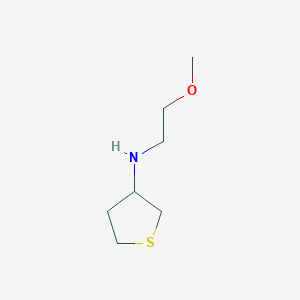
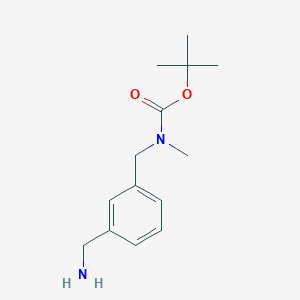
![N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine](/img/structure/B1370987.png)
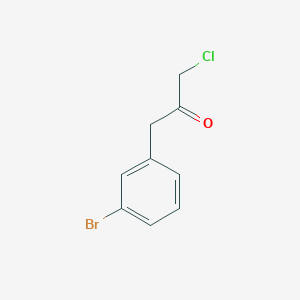
![1-{4-[Ethyl(methyl)amino]phenyl}ethan-1-one](/img/structure/B1370991.png)
![2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B1370993.png)
![4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline](/img/structure/B1370995.png)
